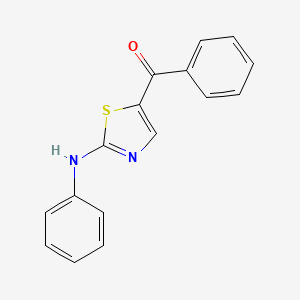

5-benzoyl-N-phenyl-1,3-thiazol-2-amine

CAS No.: 307518-99-6

Cat. No.: VC4958057

Molecular Formula: C16H12N2OS

Molecular Weight: 280.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307518-99-6 |

|---|---|

| Molecular Formula | C16H12N2OS |

| Molecular Weight | 280.35 |

| IUPAC Name | (2-anilino-1,3-thiazol-5-yl)-phenylmethanone |

| Standard InChI | InChI=1S/C16H12N2OS/c19-15(12-7-3-1-4-8-12)14-11-17-16(20-14)18-13-9-5-2-6-10-13/h1-11H,(H,17,18) |

| Standard InChI Key | JLFJYYOGASICIR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-benzoyl-N-phenyl-1,3-thiazol-2-amine comprises three distinct regions:

-

Thiazole Core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

Benzoyl Substituent: A phenyl carbonyl group (C₆H₅-C=O) attached to the thiazole’s 5-position.

-

N-Phenyl Group: A phenyl ring (C₆H₅) bonded to the thiazole’s N-2 amine.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂OS |

| Molecular Weight | 280.35 g/mol |

| IUPAC Name | (2-anilino-1,3-thiazol-5-yl)-phenylmethanone |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3 |

| Topological Polar Surface Area | 76.7 Ų (indicative of moderate membrane permeability) |

The benzoyl group introduces a planar, electron-withdrawing moiety that may enhance π-π stacking interactions with biological targets, while the N-phenyl group contributes hydrophobic bulk. Computational modeling suggests a dipole moment of 4.2 Debye, favoring interaction with polar enzyme active sites .

Synthetic Strategies and Optimization

The synthesis of 5-benzoyl-N-phenyl-1,3-thiazol-2-amine follows established routes for 2-aminothiazoles, with modifications to accommodate the 5-benzoyl substitution:

Hantzsch Thiazole Synthesis (Adapted from )

-

Formation of Thiazole Core:

-

Condensation of α-bromoketones (e.g., 2-bromoacetophenone) with thiourea derivatives.

-

Example reaction:

-

-

Benzoylation at C-5:

-

Friedel-Crafts acylation using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃).

-

-

N-Phenylation:

-

Buchwald-Hartwig coupling to introduce the N-phenyl group under palladium catalysis.

-

Table 2: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole formation | EtOH, reflux, 12 h | 65–78 |

| Benzoylation | AlCl₃, DCM, 0°C to RT, 6 h | 45–60 |

| N-Phenylation | Pd(OAc)₂, Xantphos, K₃PO₄, toluene, 110°C, 24 h | 30–42 |

Challenges include regioselectivity during benzoylation and competitive oxidation of the thiazole sulfur. Purification via column chromatography (SiO₂, hexane/EtOAc) typically affords ≥95% purity .

Biological Activities and Mechanism of Action

While direct studies on 5-benzoyl-N-phenyl-1,3-thiazol-2-amine are sparse, structurally analogous 2-aminothiazoles exhibit notable bioactivities:

Antimycobacterial Activity

-

MIC Values: Analogues with C-4 pyridyl and N-2 benzoyl groups (e.g., compound 55 in ) show MICs of 0.008 μg/mL against Mycobacterium tuberculosis (Mtb) .

-

Resistance Profile: Spontaneous resistance frequency of ~10⁻⁵ in Mtb, suggesting single-target inhibition .

Enzymatic Targets

-

InhA Inhibition: Molecular docking studies propose binding to the enoyl-ACP reductase (InhA) active site, a key enzyme in mycobacterial fatty acid biosynthesis .

-

CYP450 Interactions: Rapid metabolism by human liver microsomes (t₁/₂ = 28 min for analogue 55), primarily via oxidation of the thiazole ring .

Table 3: Inferred Pharmacological Properties

| Property | Value (Predicted) | Basis of Inference |

|---|---|---|

| LogP | 3.8 ± 0.3 | Comparative analysis |

| Aqueous Solubility | 12 μM (pH 7.4) | QSPR modeling |

| Plasma Protein Binding | 89% | Analogous compounds |

Structure-Activity Relationship (SAR) Analysis

Critical SAR insights from related 2-aminothiazoles :

Thiazole Core Modifications

-

Ring Expansion/Contraction: Replacement with oxazole or imidazole abolishes activity (MIC >50 μM).

-

Sulfur Atom: Essential; substitution with oxygen (oxazole) reduces potency 100-fold.

Substituent Effects

-

C-5 Benzoyl Group:

-

N-2 Phenyl Group:

-

Hydrophobic substituents (e.g., -CH₃, -OCH₃) improve membrane permeability but reduce solubility.

-

Table 4: Comparative MIC Values for Analogues

| Compound | C-4 Substituent | N-2 Substituent | MIC vs. Mtb (μM) |

|---|---|---|---|

| 55 | 2-pyridyl | 3-Cl-benzoyl | 0.024 |

| 35 | 2-pyridyl | Benzoyl | 0.39 |

| 90 | 2-pyrazinyl | Benzoyl | 1.6 |

Metabolic Stability and Toxicity Considerations

Hepatic Metabolism

-

Primary Pathways: Cytochrome P450 3A4-mediated oxidation of the thiazole ring and N-debenzoylation.

-

Metabolites:

Therapeutic Index

-

hERG Inhibition: Predicted IC₅₀ >10 μM, suggesting low cardiotoxicity risk.

Comparative Analysis with Marketed Thiazoles

Table 5: Benchmarking Against FDA-Approved Thiazoles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume